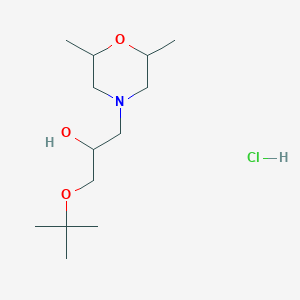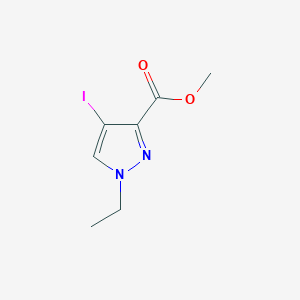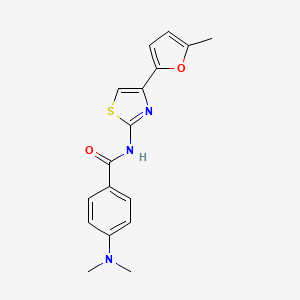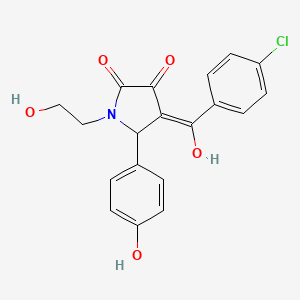![molecular formula C13H11FN4O B2794197 1-(4-fluorophenyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 955836-08-5](/img/structure/B2794197.png)
1-(4-fluorophenyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that belongs to the pyrazolopyridazine family and has shown promising results in scientific research.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 1-(4-fluorophenyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves the condensation of 4-fluoroaniline with 4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one in the presence of a suitable coupling agent. The resulting intermediate is then subjected to cyclization to form the final product.
Starting Materials
4-fluoroaniline, 4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one, Coupling agent (e.g. EDC, DCC)
Reaction
Step 1: Dissolve 4-fluoroaniline (1.2 equiv) and 4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (1 equiv) in a suitable solvent (e.g. DMF, DMSO) under inert atmosphere., Step 2: Add a coupling agent (e.g. EDC, DCC) to the reaction mixture and stir at room temperature for several hours., Step 3: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate)., Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure., Step 5: Purify the crude product by column chromatography using a suitable eluent (e.g. hexane/ethyl acetate) to obtain the final product.
Mechanism Of Action
The mechanism of action of 1-(4-fluorophenyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects by inhibiting certain enzymes or proteins in the body.
Biochemical And Physiological Effects
1-(4-fluorophenyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory, analgesic, and anticancer properties. Additionally, it has been shown to inhibit the growth of certain bacteria and fungi.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 1-(4-fluorophenyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one in lab experiments is its potential as a lead compound for drug discovery. It has shown promising results in various preclinical studies, and its structure can be easily modified to improve its pharmacological properties. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on 1-(4-fluorophenyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one. One potential direction is to further investigate its mechanism of action and identify the specific enzymes or proteins that it targets. Another direction is to optimize its pharmacological properties by modifying its structure and testing its efficacy in animal models. Additionally, it could be studied for its potential applications in other fields such as agriculture and materials science.
Conclusion:
In conclusion, 1-(4-fluorophenyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a heterocyclic compound that has shown potential applications in various scientific research fields. Its synthesis method is relatively straightforward, and it has been studied for its potential as an anticancer agent, anti-inflammatory agent, and antimicrobial agent. However, further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Scientific Research Applications
1-(4-fluorophenyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one has shown potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and drug discovery. It has been studied for its potential as an anticancer agent, anti-inflammatory agent, and antimicrobial agent.
properties
IUPAC Name |
1-(4-fluorophenyl)-4,6-dimethylpyrazolo[3,4-d]pyridazin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O/c1-8-11-7-15-18(10-5-3-9(14)4-6-10)12(11)13(19)17(2)16-8/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVKPMWZONFRTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-(phenylcarbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2794120.png)
![1-(4-Chlorophenyl)sulfonyl-2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2794121.png)
![N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2794122.png)

![N-(3-methoxybenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2794124.png)
![(2R,3R,4S)-4-(benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B2794126.png)

![2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2794131.png)


![(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2794137.png)